molecular formula C14H13F3N2O2S B2460437 Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate CAS No. 929561-71-7

Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate

Cat. No. B2460437
CAS RN: 929561-71-7
M. Wt: 330.33
InChI Key: XURCMOMKHXXUOM-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate is a chemical compound with the CAS Number: 144061-14-3. It has a molecular weight of 315.32 . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)18-12(21-11)9-5-4-6-10(7-9)14(15,16)17/h4-7H,3H2,1-2H3 . This indicates the presence of ethyl, methyl, trifluoromethyl, phenyl, amino, thiazole, and carboxylate groups in the molecule.


Physical And Chemical Properties Analysis

This compound has a boiling point of 91-93°C . It is a solid at ambient temperature .

Scientific Research Applications

Indole Derivatives Synthesis

Indoles are significant heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and have garnered interest for their biological activity. Researchers have explored novel synthetic methods to construct indoles, and Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate can serve as a precursor for indole derivatives . These derivatives may find applications in drug development, cancer treatment, and antimicrobial agents.

Anti-Inflammatory Properties

The compound’s structure suggests potential anti-inflammatory activity. It could play a role in regulating central inflammation and controlling brain inflammation processes . Further studies are needed to explore its efficacy and mechanisms of action.

Perovskite Solar Cells

In a recent study, researchers identified Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate as a competitor for perovskite solar cells. When embedded with gold nanospheres, it exhibited a band offset compatible with high conversion efficiency (24.84%) . This suggests its potential in photovoltaic applications.

Anti-HIV Activity

Indole derivatives have been evaluated for their anti-HIV activity. Although not directly tested for this compound, related structures have shown promise against HIV-1 and HIV-2 strains in acutely infected cells . Further investigations could explore its antiviral potential.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements associated with this compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for this compound were not found in the available literature, compounds with similar structures are often used in the synthesis of pharmaceuticals and agrochemicals . Therefore, it’s possible that this compound could have potential applications in these areas.

properties

IUPAC Name

ethyl 4-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c1-3-21-12(20)11-8(2)18-13(22-11)19-10-6-4-5-9(7-10)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURCMOMKHXXUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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